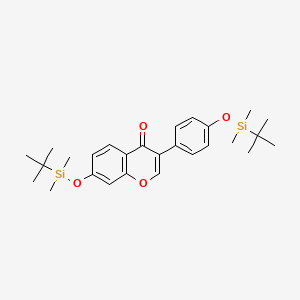

Daidzein Bis-tert-butyldimethylsilyl Ether

Description

BenchChem offers high-quality Daidzein Bis-tert-butyldimethylsilyl Ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Daidzein Bis-tert-butyldimethylsilyl Ether including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-[tert-butyl(dimethyl)silyl]oxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O4Si2/c1-26(2,3)32(7,8)30-20-13-11-19(12-14-20)23-18-29-24-17-21(15-16-22(24)25(23)28)31-33(9,10)27(4,5)6/h11-18H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCZQFQHUYFLNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675654 | |

| Record name | 7-{[tert-Butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944912-19-0 | |

| Record name | 7-{[tert-Butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Daidzein bis-tert-butyldimethylsilyl ether: A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Daidzein bis-tert-butyldimethylsilyl ether. Designed for researchers, scientists, and professionals in drug development, this document offers field-proven insights and detailed methodologies to support your research endeavors.

Introduction: The Strategic Importance of Silyl Protection in Flavonoid Research

Daidzein, a prominent isoflavone found in soybeans and other legumes, is the subject of extensive research due to its potential health benefits, including antioxidant and phytoestrogenic activities. However, its inherent polarity, attributed to two phenolic hydroxyl groups, presents challenges in certain analytical and synthetic procedures. To overcome these limitations, derivatization of the hydroxyl groups is a common and effective strategy. The introduction of tert-butyldimethylsilyl (TBDMS) ethers significantly alters the physicochemical properties of daidzein, rendering it more amenable to a range of applications.

Daidzein bis-tert-butyldimethylsilyl ether is a synthetic derivative where both phenolic hydroxyl groups of daidzein are protected by TBDMS groups. This modification enhances the compound's volatility and thermal stability, making it particularly suitable for gas chromatography-mass spectrometry (GC-MS) analysis. Furthermore, the TBDMS protecting group is robust enough to withstand various reaction conditions, yet can be selectively removed, making it a valuable tool in the multi-step synthesis of complex daidzein derivatives. This guide will delve into the essential technical aspects of this important molecule.

Core Chemical Properties

The introduction of two tert-butyldimethylsilyl groups substantially modifies the chemical characteristics of daidzein. Silylation increases the molecular weight and lipophilicity, which in turn affects its solubility and chromatographic behavior.

| Property | Value | Source(s) |

| CAS Number | 944912-19-0 | [1][2] |

| Molecular Formula | C27H38O4Si2 | [1] |

| Molecular Weight | 482.76 g/mol | [1] |

| Synonym | 7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-4H-1-benzopyran-4-one | [1] |

| Appearance | White or off-white solid (predicted) | General observation for similar compounds |

| Solubility | Soluble in nonpolar organic solvents such as dichloromethane, diethyl ether, and ethyl acetate. Limited solubility in polar protic solvents. | Inferred from the properties of TBDMS ethers |

| Storage | 2-8°C Refrigerator | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of Daidzein bis-tert-butyldimethylsilyl ether is typically achieved through a standard silylation reaction of the phenolic hydroxyl groups of daidzein. The following protocol is based on well-established methods for the silylation of phenols.[3]

Synthesis Protocol

Step 1: Reagent Preparation and Reaction Setup

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve daidzein (1 equivalent) in anhydrous N,N-dimethylformamide (DMF). The concentration should be approximately 0.1-0.2 M.

-

Add imidazole (2.5 - 3.0 equivalents) to the solution and stir until it is fully dissolved. Imidazole acts as a base to deprotonate the phenolic hydroxyl groups and as a catalyst.

-

Cool the reaction mixture to 0°C using an ice bath.

Step 2: Silylation

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (2.2 - 2.5 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the daidzein spot and the appearance of a new, less polar spot corresponding to the product.

Step 3: Work-up and Extraction

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with a nonpolar organic solvent such as ethyl acetate or diethyl ether (3 x volumes of the aqueous layer).

-

Combine the organic layers and wash successively with water and brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with a nonpolar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is effective in separating the desired product from any remaining starting material, monosilylated intermediates, and other impurities.

Applications in Research and Development

The primary application of Daidzein bis-tert-butyldimethylsilyl ether lies in the analytical determination of daidzein, particularly by GC-MS.

Derivatization for GC-MS Analysis

Daidzein in its native form is non-volatile and thermally labile, making it unsuitable for direct GC analysis. Silylation with TBDMSCl converts the polar hydroxyl groups into nonpolar silyl ethers, which significantly increases the volatility and thermal stability of the molecule.[4][5] This allows for its separation and detection by gas chromatography coupled with mass spectrometry.

The mass spectrum of the silylated daidzein exhibits a characteristic fragmentation pattern. A prominent fragment corresponds to the loss of a tert-butyl group ([M-57]+), which is a diagnostic ion for TBDMS ethers. This predictable fragmentation is highly useful for the selective identification and quantification of daidzein in complex biological matrices such as plasma, urine, and tissue extracts.

Protecting Group in Organic Synthesis

The TBDMS ether is a robust protecting group that is stable to a wide range of reaction conditions, including many non-acidic reagents. This stability allows for chemical modifications to be performed on other parts of the daidzein scaffold without affecting the protected hydroxyl groups. The TBDMS groups can be readily removed under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF) or by treatment with acid.[3] This strategic use of protection and deprotection is fundamental in the synthesis of novel daidzein derivatives with potential therapeutic applications.

Spectroscopic Characterization

Accurate characterization of Daidzein bis-tert-butyldimethylsilyl ether is crucial for ensuring its purity and confirming its identity. The following are the expected spectroscopic data based on the known spectra of daidzein and the general effects of silylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the TBDMS groups, including two singlets in the upfield region (around 0.2 ppm for the Si-(CH₃)₂ protons and 1.0 ppm for the Si-C(CH₃)₃ protons). The aromatic protons of the daidzein backbone will be shifted slightly downfield compared to the parent compound due to the electron-withdrawing effect of the silyl ether group. The sharp singlets of the hydroxyl protons in daidzein will be absent.[6][7][8]

-

¹³C NMR: The carbon NMR spectrum will exhibit new signals corresponding to the carbons of the TBDMS groups. The carbons directly attached to the silyl ether oxygen will experience a downfield shift.[6][8]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of Daidzein bis-tert-butyldimethylsilyl ether is predicted to show a molecular ion peak (M⁺) at m/z 482. A prominent peak corresponding to the loss of a tert-butyl group ([M-57]⁺) at m/z 425 is expected and is a key diagnostic feature of TBDMS ethers.[2][9] Further fragmentation may involve cleavage of the second TBDMS group and fragmentation of the isoflavone core.

Conclusion

Daidzein bis-tert-butyldimethylsilyl ether is a key derivative that facilitates both the analysis and synthetic manipulation of daidzein. Its enhanced volatility and thermal stability make it an ideal candidate for GC-MS analysis, enabling sensitive and specific quantification of daidzein in various complex samples. Furthermore, its role as a robust protecting group opens avenues for the synthesis of novel daidzein analogs with potentially enhanced biological activities. The protocols and data presented in this guide provide a solid foundation for researchers to confidently work with this important compound.

References

- Dwiecki, K., Neunert, G., Polewski, P., & Polewski, K. (2009). Antioxidant activity of daidzein, a natural antioxidant, and its spectroscopic properties in organic solvents and phosphatidylcholine liposomes. Journal of Photochemistry and Photobiology B: Biology, 96(3), 242–248.

- Kim, H., & Kim, J. (2012). A sensitive and selective method using GC–MS was developed and validated for the analysis of 21 phytoestrogens. Food Chemistry, 134(2), 1165-1172.

- King, R. A., & Bursill, D. B. (1998). Plasma and urinary kinetics of the isoflavones daidzein and genistein after a single soy meal in humans. The American Journal of Clinical Nutrition, 67(5), 867-872.

- Křížová, L., Dadáková, K., Kašparovská, J., & Kašparovský, T. (2019). Isoflavones. Molecules, 24(6), 1076.

- LC-MS/MS analysis and pharmacokinetics of daidzein and its 7-O-glucuronide in rats after oral administration of 7-O-L-valyl carbamate prodrug. (2021). Bioanalysis, 13(7), 565-576.

- Piccinelli, A. L., Cuesta-Rubio, O., & Rastrelli, L. (2010). 1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones. Molecules, 15(3), 1473-1484.

- Patschinski, P. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions: Experimental and Theoretical Studies. Ludwig-Maximilians-Universität München.

- Russo, M., & Cacciola, F. (2023). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State.

- Simultaneous Determination of Daidzein, Equol, Genistein and Bisphenol A in Human Urine by a Fast and Simple Method Using SPE and GC-MS. (2004).

- So, H. B., Kim, H. J., Lee, J. H., & Park, H. J. (2019). 1 H-NMR (d H in ppm, J in Hz) and 13 C-NMR (d C in ppm) chemical shifts of daidzein, glycitein, and genistein.

- Stenger-Smith, J. D., Baldwin, L., Chafin, A., & Goodman, P. A. (n.d.). Synthesis and Characterization of Bis (Tetrahydrofurfuryl) Ether. Amanote Research.

- Szultka-Młyńska, M., & Buszewski, B. (2020). Fast derivatization procedure for the analysis of phytoestrogens in soy milk by gas chromatography tandem mass spectrometry. Food Chemistry, 309, 125749.

-

U.S. National Library of Medicine. (n.d.). Estrone, tert-butyldimethylsilyl ether. PubChem. Retrieved from [Link]

- Vlaisavljevich, S., & Zaikin, V. (2023). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches.

- Yulvianti, M., et al. (2019). Isolation of Isoflavones from Iraqi Trifolium pretense. Research Journal of Pharmacy and Technology, 12(9), 4263-4267.

- Zhang, Y., & Cooks, R. G. (2015). Rapid Screening of Secondary Plant Metabolites using Two‐Dimensional Tandem Mass Spectrometry. Journal of Mass Spectrometry, 50(5), 735-743.

- Zheng, X.-A., et al. (2019). Hf(OTf)

- Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.

- Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2018). Preprints.org.

-

Pharmaffiliates. (n.d.). Daidzein Bis-tert-butyldimethylsilyl Ether. Retrieved from [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. mdpi.com [mdpi.com]

- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Simultaneous determination of daidzein, equol, genistein and bisphenol A in human urine by a fast and simple method using SPE and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. preprints.org [preprints.org]

Synthesis of Daidzein Bis-tert-butyldimethylsilyl Ether: An In-depth Technical Guide

Introduction

Daidzein (4',7-dihydroxyisoflavone) is a naturally occurring isoflavone found predominantly in soybeans and other legumes.[1] As a phytoestrogen, it has garnered significant interest within the scientific community for its potential health benefits, including antioxidant properties and roles in mitigating age-related and chronic diseases.[1][2] However, the presence of two phenolic hydroxyl groups on the daidzein scaffold (at the C7 and C4' positions) presents a challenge in multistep synthetic campaigns where selective reaction at other parts of the molecule is desired. These hydroxyl groups are nucleophilic and acidic, making them susceptible to a wide range of reagents.[3]

To overcome this, a common strategy in organic synthesis is the use of protecting groups to temporarily mask the reactive hydroxyl functionalities.[3][4] Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS or TBS) ether, are among the most robust and versatile choices for protecting phenols.[5][6][7] The TBDMS group, introduced by E.J. Corey in 1972, offers an advantageous balance of being easy to install and remove under mild conditions while remaining stable to a wide variety of non-acidic and non-fluoride-based reagents, including many oxidizing and reducing agents and organometallic compounds.[3][8] Its steric bulk enhances its stability compared to smaller silyl ethers like trimethylsilyl (TMS) ether.[8][9]

This guide provides a comprehensive, in-depth technical overview of the synthesis of daidzein bis-tert-butyldimethylsilyl ether. It covers the underlying reaction mechanism, a detailed experimental protocol, product characterization, and key insights born from practical application in the field.

Reaction Overview and Mechanism

The synthesis involves the reaction of both phenolic hydroxyl groups of daidzein with tert-butyldimethylsilyl chloride (TBDMSCl) to form stable silyl ether linkages. This transformation is typically facilitated by a base, most commonly imidazole, in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).

The Role of Reagents

-

tert-Butyldimethylsilyl Chloride (TBDMSCl): This is the silylating agent. The silicon atom is electrophilic and is attacked by the nucleophilic hydroxyl group. The bulky tert-butyl group is crucial for the stability of the resulting silyl ether.[9]

-

Imidazole: Imidazole plays a dual role. It acts as a base to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity. More importantly, it reacts with TBDMSCl to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole.[8][10] This intermediate is a much more potent silyl donor than TBDMSCl itself, which dramatically accelerates the reaction.[8] While other bases like 4-dimethylaminopyridine (DMAP) can also be used, imidazole is highly effective for this transformation.[11]

-

N,N-Dimethylformamide (DMF): Anhydrous DMF is a common solvent for this reaction due to its ability to dissolve daidzein, TBDMSCl, and imidazole, creating a homogenous reaction environment.[5][12][13] Its high boiling point also allows for heating if the reaction proves sluggish at room temperature. Recent research also suggests that DMF can act as a catalyst in the reaction.[10]

Reaction Mechanism

The silylation process follows a well-established nucleophilic substitution pathway.

Sources

- 1. bioaustralis.com [bioaustralis.com]

- 2. The antioxidant activity of daidzein metabolites, O‑desmethylangolensin and equol, in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. zxchem.com [zxchem.com]

- 5. Silyl ether - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. fiveable.me [fiveable.me]

- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Determination and correlation of the solubility of daidzein in organic solvents [journal.buct.edu.cn]

An In-Depth Technical Guide to the Structure Elucidation of Daidzein bis-TBDMS Ether

Introduction: The Strategic Silylation of Daidzein

Daidzein (7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one), a prominent isoflavone found in soybeans and other legumes, is a molecule of significant interest in medicinal chemistry and drug development due to its wide range of biological activities, including antioxidant and phytoestrogenic effects.[1][2][3] In the course of synthetic campaigns aimed at creating novel daidzein derivatives with enhanced therapeutic properties, the strategic protection of its two phenolic hydroxyl groups is often a crucial step.[1][4] The introduction of the tert-butyldimethylsilyl (TBDMS) group to form daidzein bis-TBDMS ether (7,4'-bis(tert-butyldimethylsilyloxy)isoflavone) offers a robust and versatile protecting group strategy. The TBDMS ether is stable under a variety of reaction conditions, yet can be selectively removed under mild protocols.[5][6]

This in-depth technical guide provides a comprehensive overview of the synthesis and, most critically, the detailed structure elucidation of daidzein bis-TBDMS ether. For researchers, scientists, and drug development professionals, a thorough understanding of the analytical characterization of this key intermediate is paramount for ensuring the integrity of subsequent synthetic transformations and the unambiguous identification of final products. This guide will delve into the causality behind the experimental choices and provide a self-validating system of protocols and data interpretation, grounded in authoritative spectroscopic principles.

Synthesis of Daidzein bis-TBDMS Ether: A Deliberate Approach to Phenolic Protection

The protection of the phenolic hydroxyl groups of daidzein as their TBDMS ethers is a well-established transformation in organic synthesis. The selection of tert-butyldimethylsilyl chloride (TBDMSCl) as the silylating agent is predicated on the enhanced stability of the resulting TBDMS ethers compared to smaller silyl ethers like trimethylsilyl (TMS) ethers.[5][6] This increased stability is a direct consequence of the steric hindrance imparted by the bulky tert-butyl group, which shields the silicon atom from nucleophilic attack and hydrolysis.

The reaction is typically carried out in the presence of a base, with imidazole being a common and effective choice. Imidazole plays a dual role: it acts as a base to deprotonate the phenolic hydroxyl groups, increasing their nucleophilicity, and it also serves as a catalyst by forming a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole.[5]

Caption: Synthetic workflow for the preparation of daidzein bis-TBDMS ether.

Experimental Protocol: Synthesis of Daidzein bis-TBDMS Ether

-

Preparation: To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add daidzein (1.0 eq).

-

Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the daidzein completely.

-

Reagent Addition: To the stirred solution, add imidazole (2.5 eq) and stir until fully dissolved. Then, add tert-butyldimethylsilyl chloride (TBDMSCl) (2.2 eq) portion-wise.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x).

-

Purification: Combine the organic layers, wash with water and then with brine to remove residual DMF and imidazole. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield daidzein bis-TBDMS ether as a white to off-white solid.

Structure Elucidation: A Multi-faceted Spectroscopic Approach

The unambiguous confirmation of the structure of the synthesized daidzein bis-TBDMS ether relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information about the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of daidzein bis-TBDMS ether is expected to show characteristic signals for the isoflavone core and the two TBDMS protecting groups.

-

TBDMS Group Protons: The most upfield and prominent signals will be two singlets corresponding to the tert-butyl groups (δ ≈ 1.0 ppm, 18H) and the dimethylsilyl groups (δ ≈ 0.2 ppm, 12H). The integration of these signals to 18 and 12 protons, respectively, is a key indicator of the successful introduction of both TBDMS groups.

-

Isoflavone Core Protons: The aromatic protons of the daidzein core will appear in the downfield region (δ ≈ 6.8-8.3 ppm). The introduction of the bulky TBDMS groups will cause slight shifts in the positions of these protons compared to unprotected daidzein due to changes in the electronic environment. The characteristic coupling patterns of the aromatic protons will remain, allowing for their assignment. For instance, the protons on the B-ring will appear as two doublets, and the protons on the A-ring will exhibit their characteristic splitting patterns. The singlet for the H-2 proton of the isoflavone core is also a key diagnostic signal.[7][8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

-

TBDMS Group Carbons: The carbons of the TBDMS groups will appear in the upfield region of the spectrum. The quaternary carbons of the tert-butyl groups are expected around δ ≈ 25-26 ppm, and the methyl carbons of the tert-butyl groups around δ ≈ 18-19 ppm. The methyl carbons attached to the silicon atom will be found at approximately δ ≈ -4 to -5 ppm.

-

Isoflavone Core Carbons: The carbon signals of the isoflavone core will be observed in the aromatic and carbonyl regions of the spectrum. The carbonyl carbon (C-4) will be a prominent signal downfield (δ ≈ 175-180 ppm). The carbons bearing the silyloxy groups (C-7 and C-4') will experience a downfield shift compared to the hydroxyl-bearing carbons in daidzein. The remaining aromatic carbons will appear in the typical range of δ ≈ 95-165 ppm.[7][8]

| Assignment | Daidzein ¹H NMR (ppm) [7][8] | Predicted Daidzein bis-TBDMS Ether ¹H NMR (ppm) | Daidzein ¹³C NMR (ppm) [7][8] | Predicted Daidzein bis-TBDMS Ether ¹³C NMR (ppm) |

| H-2 | ~8.2 | ~8.2 | C-2 | ~153 |

| H-5 | ~8.0 | ~8.0 | C-3 | ~123 |

| H-6 | ~7.0 | ~7.0 | C-4 | ~175 |

| H-8 | ~6.9 | ~6.9 | C-4a | ~117 |

| H-2', H-6' | ~7.4 | ~7.4 | C-5 | ~127 |

| H-3', H-5' | ~6.9 | ~6.9 | C-6 | ~115 |

| 7-OH | ~9.6 | - | C-7 | ~162 |

| 4'-OH | ~9.5 | - | C-8 | ~102 |

| TBDMS (t-Bu) | - | ~1.0 (s, 18H) | C-8a | ~157 |

| TBDMS (Me₂) | - | ~0.2 (s, 12H) | C-1' | ~122 |

| C-2', C-6' | ~130 | |||

| C-3', C-5' | ~115 | |||

| C-4' | ~158 | |||

| TBDMS (t-Bu, C) | ~26 | |||

| TBDMS (t-Bu, CH₃) | ~18 | |||

| TBDMS (Si-CH₃) | ~-4 |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential technique for determining the molecular weight of the synthesized compound and for gaining structural information through the analysis of its fragmentation patterns. For daidzein bis-TBDMS ether, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS) can be employed.[9]

Molecular Ion Peak

The most crucial piece of information from the mass spectrum is the molecular ion peak ([M]⁺ or [M+H]⁺), which confirms the successful formation of the desired product. The molecular weight of daidzein is 254.24 g/mol , and each TBDMS group adds 114.25 g/mol (SiC₆H₁₅). Therefore, the expected molecular weight of daidzein bis-TBDMS ether is 482.74 g/mol . The observation of a peak at or near this m/z value is strong evidence for the formation of the bis-silylated product.

Fragmentation Pattern

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule and can be used to confirm its structure. For TBDMS-protected compounds, a characteristic and often abundant fragment is the loss of a tert-butyl group ([M-57]⁺).[10] This results from the cleavage of the bond between the silicon atom and the tert-butyl group, leading to a stable cation.

For silylated flavonoids, fragmentation of the isoflavone core is also expected. The Retro-Diels-Alder (RDA) cleavage of the C-ring is a common fragmentation pathway for flavonoids, which can help in identifying the substitution pattern on the A and B rings.[10]

Caption: Logical workflow of mass spectrometry analysis for daidzein bis-TBDMS ether.

Conclusion: A Self-Validating Approach to Structure Elucidation

The successful synthesis and characterization of daidzein bis-TBDMS ether is a foundational step in many research programs aimed at exploring the therapeutic potential of daidzein derivatives. This guide has outlined a comprehensive and self-validating approach to the structure elucidation of this key intermediate. By combining a robust synthetic protocol with detailed analysis using ¹H and ¹³C NMR spectroscopy and mass spectrometry, researchers can confidently confirm the identity and purity of their material. The presented experimental protocols and the detailed interpretation of the expected spectroscopic data provide a reliable framework for scientists and drug development professionals to ensure the integrity of their synthetic endeavors. The causality behind the choice of reagents and analytical methods has been explained, providing not just a procedure, but a deeper understanding of the underlying chemical principles.

References

-

Divergent Total Synthesis of Isoflavone Natural Products and Their Potential as Therapeutic Agents for TTR Amyloidosis. (2024). Journal of Natural Products. Available at: [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]

-

Divergent Total Synthesis of Isoflavone Natural Products and Their Potential as Therapeutic Agents for TTR Amyloidosis. (2024). ResearchGate. Available at: [Link]

-

1H and 13C-NMR data of daidzein and protodaidzeone. (n.d.). ResearchGate. Available at: [Link]

-

Yadav, D. K., et al. (2011). Synthetic analogs of daidzein, having more potent osteoblast stimulating effect. Bioorganic & Medicinal Chemistry Letters, 21(2), 794-798. Available at: [Link]

-

Szultka, M., et al. (2023). Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. Microchimica Acta, 190(11), 435. Available at: [Link]

-

Synthesis and Anti-hypoxic Activity Research of Daidzein Derivatives. (2024). Chemical and Pharmaceutical Bulletin. Available at: [Link]

-

Menghereș, G., et al. (2022). Synthesis of novel isoflavone/benzo-δ-sultam hybrids as potential anti-inflammatory drugs. University of Huddersfield Research Portal. Available at: [Link]

-

Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. (2023). National Institutes of Health. Available at: [Link]

-

Divergent Total Synthesis of Isoflavone Natural Products and Their Potential as Therapeutic Agents for TTR Amyloidosis. (2024). ACS Publications. Available at: [Link]

-

NMR studies of daidzein and puerarin: active anti-oxidants in traditional Chinese medicine. (2019). ResearchGate. Available at: [Link]

-

Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. (2018). MDPI. Available at: [Link]

-

Daidzein - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Available at: [Link]

-

Study on Derivatization and Biological Activity of Natural Product Daidzein. (n.d.). ResearchGate. Available at: [Link]

-

Study on Derivatization and Biological Activity of Natural Product Daidzein. (2024). Preprints.org. Available at: [Link]

-

Review: Derivatization in mass spectrometry—1. Silylation. (2003). ResearchGate. Available at: [Link]

-

Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11. (2012). ResearchGate. Available at: [Link]

-

Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. (2023). Organic Syntheses. Available at: [Link]

-

Synthesis, characterization of flavone, isoflavone, and 2,3-dihydrobenzofuran-3-carboxylate and density functional theory studies. (2015). ResearchGate. Available at: [Link]

-

Benzyne. (2023). Organic Syntheses. Available at: [Link]

-

Mass spectra of tert-butyldimethylsilyl ether derivatives of the major metabolite of prostaglandin F. (1996). PubMed. Available at: [Link]

-

Protecting Groups Transfer: Unusual Method of Removal of Tr and Tbdms Groups by Transetherification. (2008). ResearchGate. Available at: [Link]

-

ORGANIC SYNTHESIS. (n.d.). ResearchGate. Available at: [Link]

-

Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. (n.d.). Organic Syntheses. Available at: [Link]

-

3-Buten-2-ol, TBDMS derivative. (n.d.). NIST WebBook. Available at: [Link]

-

Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. (2022). National Institutes of Health. Available at: [Link]

-

tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Direct Conversion of Silyl Ethers to Organic Functionality. (n.d.). Gelest Technical Library. Available at: [Link]

-

Silyl ether. (n.d.). Wikipedia. Available at: [Link]

-

Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides. (2023). MDPI. Available at: [Link]

-

Daidzein Stimulates Collagen Synthesis by Activating the TGF-β/smad Signal Pathway. (2014). PubMed. Available at: [Link]

-

L-3-Methylhistidine, 2TBDMS derivative. (n.d.). NIST WebBook. Available at: [Link]

Sources

- 1. Synthesis and Anti-hypoxic Activity Research of Daidzein Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Study on Derivatization and Biological Activity of Natural Product Daidzein | Semantic Scholar [semanticscholar.org]

- 4. Synthetic analogs of daidzein, having more potent osteoblast stimulating effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. Silyl ether - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development [ouci.dntb.gov.ua]

- 10. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data for Daidzein Bis-tert-butyldimethylsilyl Ether: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectral data for Daidzein Bis-tert-butyldimethylsilyl Ether, a derivatized form of the soy isoflavone daidzein. This guide is intended for researchers, scientists, and drug development professionals who utilize silylation techniques for the analysis and characterization of flavonoids and other phenolic compounds. By protecting the hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers, the volatility of daidzein is increased, making it amenable to gas chromatography-mass spectrometry (GC-MS) analysis. This guide will delve into the expected spectral characteristics of the bis-silylated derivative, providing predicted data based on the known spectral properties of daidzein and the well-established effects of TBDMS derivatization.

Introduction to Silylation in Flavonoid Analysis

Daidzein, an isoflavone abundant in soybeans and other legumes, possesses two phenolic hydroxyl groups. These polar functional groups render the molecule non-volatile and thermally labile, posing challenges for analytical techniques such as gas chromatography. Silylation is a chemical modification process that replaces the acidic protons of hydroxyl groups with a silyl group, in this case, the tert-butyldimethylsilyl (TBDMS) group. This derivatization effectively masks the polar hydroxyl groups, thereby increasing the volatility and thermal stability of the molecule. The resulting Daidzein Bis-tert-butyldimethylsilyl Ether can be readily analyzed by GC-MS, allowing for sensitive detection and quantification in various matrices.

Synthesis of Daidzein Bis-tert-butyldimethylsilyl Ether

The synthesis of Daidzein Bis-tert-butyldimethylsilyl Ether is typically achieved through the reaction of daidzein with a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a catalyst like imidazole.

Experimental Protocol: Synthesis of Daidzein Bis-tert-butyldimethylsilyl Ether

-

Reagents and Materials:

-

Daidzein (1 mg)

-

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) (100 µL)

-

Pyridine (50 µL, as a catalyst)

-

Dry reaction vial with a screw cap

-

Heating block or oven

-

Nitrogen gas supply (optional)

-

-

Procedure:

-

Accurately weigh 1 mg of daidzein and place it in a dry reaction vial.

-

Add 50 µL of pyridine to the vial to dissolve the daidzein.

-

Add 100 µL of MTBSTFA to the reaction mixture.

-

If desired, flush the vial with dry nitrogen gas to create an inert atmosphere.

-

Securely cap the vial and heat the mixture at 60-70°C for 1-2 hours.

-

After cooling to room temperature, the reaction mixture can be directly analyzed by GC-MS or further purified if necessary.

-

Predicted Spectral Data and Interpretation

The following sections detail the predicted spectral data for Daidzein Bis-tert-butyldimethylsilyl Ether. These predictions are based on the known spectral data of daidzein and the characteristic changes observed upon TBDMS ether formation on phenolic hydroxyl groups.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The most significant changes in the NMR spectra upon silylation are the disappearance of the phenolic hydroxyl proton signals and the appearance of new signals corresponding to the TBDMS groups.

¹H NMR Spectroscopy:

The two acidic hydroxyl protons of daidzein, which typically appear as broad singlets in the downfield region of the ¹H NMR spectrum, will be absent in the spectrum of its bis-TBDMS ether. In their place, two new sets of signals will appear in the upfield region:

-

A sharp singlet integrating to 18 protons (2 x -C(CH₃)₃) around δ 0.9-1.0 ppm.

-

A sharp singlet integrating to 12 protons (2 x -Si(CH₃)₂) around δ 0.1-0.2 ppm.[1]

The chemical shifts of the aromatic protons of the daidzein backbone are not expected to shift significantly.[1]

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show the appearance of new signals corresponding to the carbons of the two TBDMS groups. The carbons of the daidzein skeleton attached to the oxygen atoms will experience a slight upfield or downfield shift due to the electronic effects of the silyl group.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for Daidzein Bis-tert-butyldimethylsilyl Ether

| Assignment | Predicted ¹H NMR Chemical Shift (δ ppm) | Predicted ¹³C NMR Chemical Shift (δ ppm) |

| H-2 | ~8.0 | ~153 |

| H-5 | ~8.1 | ~127 |

| H-6 | ~7.0 | ~115 |

| H-8 | ~7.1 | ~103 |

| H-2' | ~7.4 | ~130 |

| H-3' | ~6.9 | ~115 |

| H-5' | ~6.9 | ~115 |

| H-6' | ~7.4 | ~130 |

| C-4 | - | ~175 |

| C-7 | - | ~163 |

| C-9 | - | ~158 |

| C-4' | - | ~158 |

| C-4a | - | ~118 |

| C-8a | - | ~123 |

| C-1' | - | ~124 |

| -Si-C(CH₃)₃ | ~0.95 (s, 18H) | ~26 |

| -Si-C(CH₃)₃ | - | ~18 |

| -Si(CH₃)₂ | ~0.15 (s, 12H) | ~-4 |

Note: The predicted chemical shifts are based on the known spectrum of daidzein and typical values for TBDMS ethers of phenols. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of Daidzein Bis-tert-butyldimethylsilyl Ether is expected to show a characteristic fragmentation pattern. The molecular ion peak (M⁺) should be observable, and a prominent fragment ion resulting from the loss of a tert-butyl group ([M-57]⁺) is a hallmark of TBDMS ethers.[2]

Table 2: Predicted Mass Spectrometry Data for Daidzein Bis-tert-butyldimethylsilyl Ether

| m/z | Proposed Fragment | Significance |

| 482 | [M]⁺ | Molecular Ion |

| 425 | [M - C(CH₃)₃]⁺ | Loss of a tert-butyl group |

| 368 | [M - 2 x C(CH₃)₃]⁺ | Loss of both tert-butyl groups |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl fragment |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of successful silylation. The broad O-H stretching band characteristic of the phenolic hydroxyl groups in daidzein (typically around 3200-3400 cm⁻¹) will be absent in the spectrum of the bis-TBDMS ether. New, characteristic absorption bands will appear:

-

Si-O-C stretching: Strong bands around 1100-1250 cm⁻¹.

-

Si-C stretching: Bands around 840 and 780 cm⁻¹.[1]

The aromatic C-H and C=C stretching vibrations of the daidzein backbone will remain largely unchanged.

Table 3: Predicted Infrared (IR) Spectroscopy Data for Daidzein Bis-tert-butyldimethylsilyl Ether

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~2960, 2860 | Aliphatic C-H Stretch (from TBDMS) | Strong |

| ~1630 | C=O Stretch (γ-pyrone) | Strong |

| ~1600, 1500 | Aromatic C=C Stretch | Medium-Strong |

| ~1250 | Si-CH₃ Deformation | Strong |

| ~1100-1250 | Si-O-C Stretch | Strong |

| ~840, 780 | Si-C Stretch | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of Daidzein Bis-tert-butyldimethylsilyl Ether is expected to be very similar to that of daidzein. The chromophore responsible for UV absorption is the isoflavone skeleton, which is not significantly altered by the silylation of the hydroxyl groups. Daidzein typically exhibits two major absorption bands:

-

Band I: Around 300-330 nm, associated with the cinnamoyl system (B-ring and the heterocyclic ring).

-

Band II: Around 250-270 nm, associated with the benzoyl system (A-ring).

A slight bathochromic or hypsochromic shift of a few nanometers might be observed upon silylation, but the overall spectral profile will be retained.

Visualizing the Derivatization and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated.

Caption: Synthetic workflow for the preparation of Daidzein Bis-tert-butyldimethylsilyl Ether.

Caption: Spectroscopic characterization techniques for Daidzein Bis-tert-butyldimethylsilyl Ether.

Conclusion

References

-

Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - MDPI. Available at: [Link]

-

Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - NIH. Available at: [Link]

-

Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free - Taylor & Francis Online. Available at: [Link]

-

Phenol, TBDMS derivative - the NIST WebBook. Available at: [Link]

-

A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. - NIH. Available at: [Link]

-

tert-butyl tert-butyldimethylsilylglyoxylate - Organic Syntheses Procedure. Available at: [Link]

-

Analysis of soy isoflavones in foods and biological fluids: An overview - Journal of Food and Drug Analysis. Available at: [Link]

-

GC/MS-SIM parameters of the final determination method of silylated sterols in edible oils - ResearchGate. Available at: [Link]

-

Electronic supplementary information for: - A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI) - The Royal Society of Chemistry. Available at: [Link]

-

(PDF) Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - ResearchGate. Available at: [Link]

-

Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers - PubMed. Available at: [Link]

-

18.9: Spectroscopy of Ethers - Chemistry LibreTexts. Available at: [Link]

Sources

A Technical Guide to the Commercial Availability and Application of Daidzein Bis-tert-butyldimethylsilyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daidzein, a prominent isoflavone found in soybeans, is a subject of intense research due to its potential therapeutic properties, including antioxidant and phytoestrogenic activities.[1][2] Chemical modification of daidzein is often necessary to enhance its solubility, stability, or to serve as an intermediate in the synthesis of more complex derivatives. One such modification is the protection of its hydroxyl groups as tert-butyldimethylsilyl (TBDMS) ethers, yielding Daidzein Bis-tert-butyldimethylsilyl Ether. This guide provides a comprehensive overview of the commercial availability of this silylated daidzein derivative, a detailed protocol for its synthesis and purification, and its applications in synthetic chemistry, particularly in the context of drug discovery and development.

Introduction: The Strategic Utility of Silyl Ethers in Isoflavone Chemistry

The phenolic hydroxyl groups at the 7 and 4' positions of daidzein are reactive sites that can interfere with desired chemical transformations at other parts of the molecule. Protection of these hydroxyls is a crucial step in many synthetic routes. The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for alcohols and phenols due to its favorable characteristics:

-

Ease of Introduction and Removal: TBDMS ethers are readily formed under mild conditions and can be cleaved selectively without affecting other functional groups.

-

Stability: TBDMS ethers are stable across a broad range of reaction conditions, including those involving organometallic reagents, hydrides, and many oxidizing and reducing agents.

-

Tunable Stability: The stability of silyl ethers can be modulated by the steric bulk of the substituents on the silicon atom, allowing for orthogonal protection strategies in complex molecules.

The conversion of daidzein to Daidzein Bis-tert-butyldimethylsilyl Ether facilitates regioselective reactions and the synthesis of novel derivatives with potential pharmacological applications.

Commercial Availability and Procurement

Daidzein Bis-tert-butyldimethylsilyl Ether (CAS No. 944912-19-0) is available from several specialized chemical suppliers. Researchers can procure this compound in various quantities, typically for research and development purposes.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Pharmaffiliates | Daidzein Bis-tert-butyldimethylsilyl Ether | 944912-19-0 | C₂₇H₃₈O₄Si₂ | 482.76 | Available as a reference standard. |

| United States Biological | Daidzein bis-tert-butyldimethylsilyl ether | 944912-19-0 | C₂₇H₃₈O₄Si₂ | 482.76 | Offered as a highly purified grade. |

| HANGZHOU LEAP CHEM CO., LTD. | Daidzein Bis-tert-butyldimethylsilyl Ether | 944912-19-0 | C₂₇H₃₈O₄Si₂ | 482.76 | Supplier of fine chemicals for research and bulk manufacturing. |

Note: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Purification: A Validated Protocol

While commercially available, in-house synthesis of Daidzein Bis-tert-butyldimethylsilyl Ether may be desirable for cost-effectiveness in large-scale applications or for immediate use. The following protocol is a standard and reliable method for the silylation of phenolic hydroxyl groups.

Synthesis Workflow

Sources

Technischer Leitfaden zur Derivatisierung von Daidzein für analytische Zwecke

Verfasst von: Einem Senior Application Scientist

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Daidzein (4′,7-Dihydroxyisoflavon), ein prominentes Isoflavon, das hauptsächlich in Soja vorkommt, ist Gegenstand intensiver Forschung aufgrund seiner potenziellen gesundheitlichen Vorteile, einschließlich der Linderung von Wechseljahresbeschwerden, der Prävention von Osteoporose und seiner Rolle bei hormonabhängigen Krebserkrankungen.[1] Die genaue Quantifizierung von Daidzein in verschiedenen Matrizes – von pflanzlichen Extrakten bis hin zu komplexen biologischen Flüssigkeiten wie Serum und Urin – ist entscheidend für pharmakokinetische Studien, die Bewertung der ernährungsbedingten Exposition und die Entwicklung von Nutrazeutika.[2][3][4][5]

Die physikochemischen Eigenschaften von Daidzein, insbesondere seine geringe Flüchtigkeit und hohe Polarität aufgrund der phenolischen Hydroxylgruppen, stellen jedoch erhebliche Herausforderungen für bestimmte hochauflösende Analysetechniken dar.[6][7] Die chemische Derivatisierung ist eine grundlegende Strategie, um diese Einschränkungen zu überwinden. Dieser Leitfaden bietet eine detaillierte technische Untersuchung der wichtigsten Derivatisierungsmethoden für Daidzein und konzentriert sich auf die zugrunde liegenden Mechanismen, praxiserprobte Protokolle und die Begründung für die Methodenauswahl, um eine robuste und zuverlässige Analyse zu gewährleisten.

Teil 1: Die Notwendigkeit der Derivatisierung: Überwindung der analytischen Hürden von Daidzein

Die direkte Analyse von Daidzein ist zwar mittels Hochleistungsflüssigkeitschromatographie mit UV-Detektion (HPLC-UV) möglich, da die Molekülstruktur ein natives Chromophor aufweist, aber diese Methode erreicht oft nicht die für Spurenanalysen in biologischen Proben erforderliche Empfindlichkeit.[1][8][9] Darüber hinaus ist die Gaschromatographie (GC), eine Technik, die für ihre außergewöhnliche Trennleistung bekannt ist, für die direkte Analyse von Daidzein ungeeignet.[10]

Die Derivatisierung dient zwei Hauptzielen:

-

Erhöhung der Flüchtigkeit und thermischen Stabilität für die GC-Analyse: Die polaren Hydroxylgruppen (-OH) von Daidzein führen zu starken intermolekularen Wasserstoffbrückenbindungen, was den Dampfdruck verringert und es nicht flüchtig macht. Die Derivatisierung maskiert diese Gruppen, spaltet die Wasserstoffbrückenbindungen und ermöglicht die Verdampfung des Moleküls bei Temperaturen, die für die GC geeignet sind.[7][11]

-

Verbesserung der Nachweisempfindlichkeit für die HPLC-Analyse: Durch die Anbringung einer chemischen Markierung (Fluorophor) an das Daidzein-Molekül kann die Nachweisgrenze um Größenordnungen gesenkt werden, wenn ein Fluoreszenzdetektor anstelle eines Standard-UV-Detektors verwendet wird.[8]

Die Wahl der Derivatisierungsmethode ist daher untrennbar mit der gewählten chromatographischen Technik verbunden.

Logischer Workflow für die Methodenauswahl

Die Entscheidung für eine Derivatisierungsstrategie hängt von der analytischen Anforderung, der verfügbaren Ausrüstung und der Probenmatrix ab. Das folgende Diagramm skizziert einen logischen Entscheidungsprozess.

Abbildung 1: Entscheidungsbaum für die Auswahl der Analysemethode für Daidzein.

Teil 2: Derivatisierung für die Gaschromatographie-Massenspektrometrie (GC-MS)

Für die GC-MS-Analyse ist die Silylierung die Methode der Wahl zur Derivatisierung von Isoflavonen wie Daidzein.[2][8]

Mechanismus der Silylierung

Bei der Silylierung werden die aktiven Wasserstoffatome der polaren Hydroxylgruppen von Daidzein durch eine apolare Silylgruppe, typischerweise eine Trimethylsilyl- (TMS) oder eine tert-Butyldimethylsilyl- (TBDMS) Gruppe, ersetzt.[11] Diese Umwandlung in Silylether reduziert die Polarität des Moleküls drastisch, erhöht seine Flüchtigkeit und verbessert seine thermische Stabilität.[11]

Abbildung 2: Silylierungsreaktion von Daidzein mit BSTFA.

Auswahl des Silylierungsmittels: Eine vergleichende Analyse

Die Wahl des richtigen Reagenzes ist entscheidend für eine vollständige und reproduzierbare Derivatisierung.

| Reagenz | Abkürzung | Vorteile | Überlegungen |

| N,O-Bis(trimethylsilyl)trifluoracetamid | BSTFA | Sehr reaktiv; flüchtige Nebenprodukte, die den Chromatogramm-Hintergrund nicht stören. | Feuchtigkeitsempfindlich; oft wird ein Katalysator (z. B. 1 % TMCS) benötigt.[8] |

| N-Methyl-N-(trimethylsilyl)trifluoracetamid | MSTFA | Das reaktivste verfügbare TMS-Reagenz; sehr flüchtige Nebenprodukte.[12] | Höhere Kosten; extrem feuchtigkeitsempfindlich. |

| N-(tert-Butyldimethylsilyl)-N-methyltrifluoracetamid | MTBSTFA | Bildet sehr stabile TBDMS-Derivate, die weniger anfällig für Hydrolyse sind.[7] | Langsamere Reaktion; größere Molekülmasse kann die chromatographische Leistung beeinflussen. |

Experteneinblick: Für die Routineanalyse von Daidzein ist BSTFA mit 1 % Trimethylchlorsilan (TMCS) eine robuste und kostengünstige Wahl. Die Rolle von TMCS besteht darin, als Katalysator zu wirken und die Reaktionsgeschwindigkeit zu erhöhen. Pyridin wird häufig als Lösungsmittel verwendet, da es sowohl Daidzein als auch das Reagenz löst und den während der Reaktion entstehenden Fluorwasserstoff abfängt.

Detailliertes experimentelles Protokoll: Silylierung von Daidzein für GC-MS

Dieses Protokoll ist für die Analyse von Daidzein in vorverarbeiteten biologischen Proben (z. B. nach Festphasenextraktion und enzymatischer Hydrolyse) konzipiert.[2]

-

Probenvorbereitung und Trocknung (Kritischer Schritt):

-

Überführen Sie den gereinigten Probenextrakt (typischerweise in Methanol oder Ethylacetat) in ein 2-ml-GC-Vial.

-

Trocknen Sie den Extrakt unter einem sanften Stickstoffstrom bei 40–50 °C vollständig ein. Es ist unerlässlich, jegliches Wasser zu entfernen, da Silylierungsmittel heftig mit Wasser reagieren, was zu einem Verlust des Reagenzes und unvollständiger Derivatisierung führt.[12]

-

-

Derivatisierung:

-

Geben Sie 50 µL trockenes Pyridin in das Vial, um den Rückstand aufzulösen. Schwenken Sie das Vial vorsichtig.

-

Geben Sie 50 µL BSTFA + 1 % TMCS hinzu.

-

Verschließen Sie das Vial sofort fest mit einer geeigneten Kappe.

-

-

Reaktion/Inkubation:

-

Analyse:

-

Kühlen Sie das Vial auf Raumtemperatur ab.

-

Injizieren Sie 1 µL der derivatisierten Probe direkt in das GC-MS-System. Eine Analyse sollte idealerweise innerhalb von 24 Stunden erfolgen, um die Stabilität des Derivats zu gewährleisten.

-

Teil 3: Derivatisierung für die Hochleistungsflüssigkeitschromatographie (HPLC)

Während für die HPLC-UV- oder HPLC-MS-Analyse oft keine Derivatisierung erforderlich ist, ist sie für die HPLC mit Fluoreszenzdetektion (HPLC-FLD) unerlässlich, um die Nachweisgrenzen drastisch zu senken.

Mechanismus der Fluoreszenz-Derivatisierung

Die gängigste Methode ist die Dansylierung, bei der Dansylchlorid (5-(Dimethylamino)naphthalin-1-sulfonylchlorid) mit den phenolischen Hydroxylgruppen von Daidzein reagiert. Diese Reaktion findet unter basischen Bedingungen statt, bei denen das Phenol deprotoniert wird, um ein reaktiveres Phenoxid-Ion zu bilden, das dann das Sulfonylchlorid nukleophil angreift. Das Ergebnis ist ein Dansyl-Ether-Derivat, das eine intensive Fluoreszenz aufweist.

Abbildung 3: Dansylierungsreaktion von Daidzein zur Fluoreszenzmarkierung.

Detailliertes experimentelles Protokoll: Dansylierung von Daidzein für HPLC-FLD

-

Probenvorbereitung:

-

Überführen Sie den getrockneten Probenextrakt in ein 1,5-ml-Reaktionsgefäß.

-

Lösen Sie den Rückstand in 100 µL Aceton.

-

-

Derivatisierung:

-

Geben Sie 100 µL Natriumbicarbonatpuffer (0,1 M, pH 10) hinzu.

-

Geben Sie 200 µL einer Dansylchlorid-Lösung (z. B. 2 mg/ml in Aceton) hinzu.

-

-

Reaktion/Inkubation:

-

Verschließen Sie das Gefäß und mischen Sie es gut durch (Vortex).

-

Inkubieren Sie das Reaktionsgemisch für 15 Minuten bei 60 °C im Dunkeln (Dansyl-Derivate sind lichtempfindlich).

-

-

Reaktionsabbruch (Quenching):

-

Geben Sie 100 µL einer Prolin-Lösung (5 mg/ml in Wasser) hinzu, um überschüssiges Dansylchlorid zu verbrauchen. Dies ist entscheidend, um den Hintergrund bei der Fluoreszenzdetektion zu minimieren.

-

Inkubieren Sie für weitere 10 Minuten bei 60 °C.

-

-

Analyse:

-

Kühlen Sie die Probe auf Raumtemperatur ab.

-

Filtrieren Sie die Probe durch einen 0,22-µm-Spritzenfilter.

-

Injizieren Sie die Probe in das HPLC-FLD-System.

-

Vergleich der analytischen Leistung

| Methode | Typische Nachweisgrenze (LOD) | Vorteile | Nachteile |

| HPLC-UV | 2–10 ng/mL[8] | Einfach, keine Derivatisierung erforderlich, robust. | Begrenzte Empfindlichkeit für Spurenanalysen. |

| HPLC-FLD (nach Dansylierung) | 50–200 pg/mL | Sehr hohe Empfindlichkeit, gute Selektivität. | Zusätzlicher Probenvorbereitungsschritt, Reagenzienkosten, Lichtempfindlichkeit der Derivate. |

| GC-MS (nach Silylierung) | 4 ng/mL[2] | Ausgezeichnete Trennleistung und Selektivität, definitive Identifizierung durch MS. | Erfordert Derivatisierung, nicht für thermolabile Konjugate geeignet. |

| LC-MS/MS | <2 ng/mL[14] | Höchste Empfindlichkeit und Spezifität, kann Konjugate direkt analysieren.[15] | Hohe Investitionskosten für die Ausrüstung, potenzielle Matrixeffekte. |

Teil 4: Vertrauenswürdigkeit und Systemvalidierung

Jedes hier beschriebene Protokoll muss als selbstvalidierendes System betrachtet werden. Die Zuverlässigkeit der Ergebnisse hängt von einer strengen Methodenvalidierung gemäß den Richtlinien der ICH Q2(R1) oder ähnlichen Standards ab.[1]

Schlüsselparameter zur Validierung:

-

Linearität und Bereich: Sicherstellung einer proportionalen Antwort des Detektors über einen definierten Konzentrationsbereich.[1]

-

Genauigkeit (Richtigkeit): Bestimmt durch Wiederfindungsstudien mit aufgestockten Proben, um systematische Fehler zu bewerten.[1]

-

Präzision: Bewertung der Wiederholbarkeit (Intra-Assay) und der Vergleichspräzision (Inter-Assay), um zufällige Fehler zu quantifizieren.[1]

-

Nachweis- (LOD) und Bestimmungsgrenze (LOQ): Die niedrigsten Konzentrationen, die zuverlässig nachgewiesen bzw. quantifiziert werden können.[1][14]

-

Spezifität/Selektivität: Die Fähigkeit der Methode, den Analyten eindeutig in Gegenwart anderer Komponenten (z. B. Metaboliten, Matrixinterferenzen) zu bestimmen.

-

Stabilität: Bewertung der Stabilität des Analyten in der Matrix und des Derivats nach der Reaktion über die Zeit.

Experteneinblick: Bei der GC-MS-Analyse ist es entscheidend, deuterierte interne Standards (z. B. Daidzein-d4) zu verwenden. Diese kompensieren Verluste bei der Probenvorbereitung und Derivatisierung sowie Schwankungen bei der Injektion, was die Genauigkeit und Präzision der Methode erheblich verbessert.[2]

Schlussfolgerung

Die Derivatisierung ist ein unverzichtbares Instrument im analytischen Werkzeugkasten zur Quantifizierung von Daidzein. Die Silylierung ist die Goldstandard-Technik, um die hohe Auflösung der GC-MS für dieses ansonsten nicht flüchtige Molekül nutzbar zu machen. Für HPLC-Anwendungen, bei denen eine extreme Empfindlichkeit erforderlich ist, bietet die Fluoreszenzderivatisierung eine leistungsstarke Lösung. Die Wahl der Methode sollte stets auf einer sorgfältigen Abwägung der analytischen Ziele, der Probenkomplexität und der verfügbaren instrumentellen Ressourcen beruhen. Während moderne Techniken wie LC-MS/MS die Notwendigkeit einer Derivatisierung oft umgehen können, bleiben die hier beschriebenen chemischen Strategien relevant und entscheidend für Labore, die auf GC-MS oder HPLC-FLD angewiesen sind, um robuste und zuverlässige quantitative Daten zu liefern.

Referenzen

-

Doerge, D. R., et al. (2000). Quantification of Soy Isoflavones, Genistein and Daidzein, and Conjugates in Rat Blood Using LC/ES-MS. PubMed. Verfügbar unter: [Link]

-

Lehmann, L., et al. (2005). Assaying the estrogenicity of phytoestrogens in cells of different estrogen sensitive tissues. Experimental and Toxicologic Pathology. Verfügbar unter: [Link]

-

Lehmann, L., et al. (2005). Assaying the estrogenicity of phytoestrogens in cells of different estrogen sensitive tissues. PubMed. Verfügbar unter: [Link]

-

Cimpoiu, C. (2022). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. MDPI. Verfügbar unter: [Link]

-

Chen, Y. C., & Chen, S. W. (2004). Analysis of soy isoflavones in foods and biological fluids: An overview. Journal of Food and Drug Analysis. Verfügbar unter: [Link]

-

Parr, I., et al. (2023). A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids. MDPI. Verfügbar unter: [Link]

-

Humpel, M., et al. (2001). Simultaneous Determination of Daidzein, Equol, Genistein and Bisphenol A in Human Urine by a Fast and Simple Method Using SPE and GC-MS. PubMed. Verfügbar unter: [Link]

-

Squillaci, A., et al. (2014). Fast derivatization procedure for the analysis of phytoestrogens in soy milk by gas chromatography tandem mass spectrometry. ResearchGate. Verfügbar unter: [Link]

-

Song, T. T., et al. (1998). Estrogenic Activity of Glycitein, a Soy Isoflavone. Journal of Agricultural and Food Chemistry. Verfügbar unter: [Link]

-

Bhusari, S., et al. (2020). development and validation of uv-spectrophotometric method for estimation of daidzein in soy. World Journal of Pharmaceutical and Life Sciences. Verfügbar unter: [Link]

-

Wang, H., & Murphy, P. A. (1996). Improved Method for Gas Chromatographic Analysis of Genistein and Daidzein from Soybean (Glycine max) Seeds. Journal of Agricultural and Food Chemistry. Verfügbar unter: [Link]

-

Vey, M., et al. (2023). Deciphering the origin of total estrogenic activity of complex mixtures. PMC. Verfügbar unter: [Link]

-

Mphahlele, M. M., et al. (2023). Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. Organic and Biomolecular Chemistry. Verfügbar unter: [Link]

-

Mphahlele, M. M., et al. (2023). Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. PMC. Verfügbar unter: [Link]

-

Almshayakh, A. A., et al. (2020). A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine. PMC. Verfügbar unter: [Link]

-

Yang, Y., et al. (2022). Determination of 14 Isoflavone Isomers in Natto by UPLC-ESI-MS/MS and Antioxidation and Antiglycation Profiles. MDPI. Verfügbar unter: [Link]

-

Parr, I., et al. (2023). A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids. MDPI. Verfügbar unter: [Link]

-

Lee, J., et al. (2021). LC-MS/MS analysis and pharmacokinetics of daidzein and its 7-O-glucuronide in rats after oral administration of 7-O-L-valyl carbamate prodrug. PubMed. Verfügbar unter: [Link]

-

Carrão-Panizzi, M. C., et al. (2009). Chromatographic Quantification of Isoflavone Content from Soy Derivates Using HPLC Technique. Brazilian Archives of Biology and Technology. Verfügbar unter: [Link]

-

Morton, M. S., et al. (2000). Determination of the isoflavonoids genistein and daidzein in biological samples by gas chromatography-mass spectrometry. PubMed. Verfügbar unter: [Link]

-

LibreTexts Chemistry. (2023). Derivatization. Verfügbar unter: [Link]

-

Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Verfügbar unter: [Link]

-

Agilent Technologies. (2018). Determination of Isoflavones in Soybean by LC/MS/MS. Verfügbar unter: [Link]

-

Morabito, N., et al. (2002). Quantitative Analysis of Urinary Daidzein and Equol by Gas Chromatography after Solid-Phase Extraction and High-Performance Liquid Chromatography. ResearchGate. Verfügbar unter: [Link]

Sources

- 1. wjpls.org [wjpls.org]

- 2. Simultaneous determination of daidzein, equol, genistein and bisphenol A in human urine by a fast and simple method using SPE and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of the isoflavonoids genistein and daidzein in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development [ouci.dntb.gov.ua]

- 7. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. jfda-online.com [jfda-online.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scholarlycommons.henryford.com [scholarlycommons.henryford.com]

- 15. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Guardian of the Phenol: A Technical Guide to the Role of the tert-Butyldimethylsilyl Group in Daidzein Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Daidzein

Daidzein (4',7-dihydroxyisoflavone), a prominent isoflavone found in soybeans and other legumes, is the subject of extensive research due to its potential health benefits, including the mitigation of postmenopausal symptoms, prevention of osteoporosis, and potential anti-cancer properties. Accurate and precise quantification of daidzein in various matrices, from raw plant material to biological fluids and pharmaceutical formulations, is paramount for both quality control and advancing our understanding of its pharmacokinetic and pharmacodynamic profiles.

However, the analysis of daidzein is not without its challenges. The presence of two phenolic hydroxyl groups imparts polarity to the molecule, which can lead to issues such as poor peak shape, tailing, and low volatility, particularly in gas chromatography (GC)-based methods. While high-performance liquid chromatography (HPLC) is a widely used technique for daidzein analysis, derivatization is often necessary to enhance its suitability for GC-mass spectrometry (GC-MS), a powerful analytical tool offering high sensitivity and structural elucidation capabilities.[1] This is where the tert-butyldimethylsilyl (TBDMS) group plays a crucial role.

The TBDMS Group: A Robust Derivatizing and Protecting Agent

The tert-butyldimethylsilyl group is a sterically hindered silyl ether protecting group. In the context of daidzein analysis, its primary function is to act as a derivatizing agent, converting the polar phenolic hydroxyl groups into nonpolar TBDMS ethers. This chemical modification imparts several key advantages for GC-MS analysis.

Mechanism of Silylation:

The derivatization of daidzein with a TBDMS-containing reagent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), proceeds via a nucleophilic attack of the phenolic hydroxyl groups on the silicon atom of the silylating agent. This reaction is typically carried out in an aprotic solvent and may be facilitated by a catalyst. The bulky tert-butyl group on the silicon atom provides significant steric hindrance, which contributes to the stability of the resulting silyl ether.

Caption: Silylation of daidzein with a TBDMS reagent.

Key Advantages of TBDMS Derivatization:

-

Increased Volatility and Thermal Stability: The replacement of polar hydroxyl groups with nonpolar TBDMS ethers significantly increases the volatility of daidzein, allowing it to be readily analyzed by GC without decomposition at the high temperatures of the injection port and column.[2]

-

Improved Chromatographic Performance: Derivatization minimizes peak tailing and improves peak shape, leading to better resolution and more accurate quantification.

-

Enhanced Mass Spectrometric Detection: TBDMS derivatives often exhibit characteristic fragmentation patterns in the mass spectrometer, aiding in compound identification and structural confirmation. The presence of the silicon isotope pattern can also be a useful diagnostic tool. A characteristic fragmentation of TBDMS derivatives is the loss of a tert-butyl group (M-57), which often results in a prominent ion in the mass spectrum.[3]

Experimental Protocol: TBDMS Derivatization of Daidzein for GC-MS Analysis

The following is a representative protocol for the silylation of daidzein using MTBSTFA. Optimization of reaction time, temperature, and reagent ratios may be necessary depending on the specific sample matrix and analytical instrumentation.

Materials:

-

Daidzein standard or extracted sample (dried)

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

-

Pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane), anhydrous

-

Reaction vials with PTFE-lined caps

-

Heating block or oven

-

GC-MS system

Procedure:

-

Sample Preparation: Ensure the daidzein standard or sample extract is completely dry. The presence of water will consume the silylating reagent and reduce derivatization efficiency.[2]

-

Reagent Addition: To a reaction vial containing the dried daidzein sample, add an appropriate volume of anhydrous pyridine (or other solvent) to dissolve the sample.

-

Silylation: Add a molar excess of MTBSTFA to the vial. A typical starting point is a 50- to 100-fold molar excess relative to the amount of daidzein.

-

Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes. The optimal time and temperature should be determined empirically.

-

Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS system.

Sources

Introduction to silylation of isoflavones

An In-Depth Technical Guide to the Silylation of Isoflavones for Researchers, Scientists, and Drug Development Professionals

Abstract

Silylation is a cornerstone chemical derivatization technique essential for the analysis and synthesis of isoflavones. These polyphenolic compounds, while abundant in nature and rich in potential therapeutic properties, possess inherent physicochemical characteristics—namely high polarity and low volatility—that challenge direct analysis by methods such as gas chromatography. This guide provides a comprehensive overview of the silylation of isoflavones, detailing the underlying chemical principles, a comparative analysis of common silylating agents, and field-proven experimental protocols. By converting polar hydroxyl groups into nonpolar silyl ethers, this method enhances volatility, improves thermal stability, and facilitates robust analytical characterization and synthetic manipulation.

The Strategic Imperative for Silylating Isoflavones

Isoflavones, such as genistein, daidzein, and glycitein, are a class of phytoestrogens found predominantly in soybeans and other leguminous plants.[1] Their structural similarity to 17-β-estradiol allows them to interact with estrogen receptors, leading to a wide range of biological activities, including potential roles in preventing hormone-dependent cancers and managing postmenopausal symptoms.[2][3]

The core structure of an isoflavone features a chromane ring system with multiple phenolic hydroxyl (-OH) groups.[4] These hydroxyl groups are responsible for the molecule's high polarity and propensity for hydrogen bonding, which in turn leads to:

-

Low Volatility: Preventing their vaporization at temperatures compatible with gas chromatography (GC) without thermal degradation.[5][6][7]

-

Poor Solubility: Limiting their solubility in nonpolar solvents often used in organic synthesis.

-

Reactivity: The acidic nature of phenolic hydroxyls can interfere with strongly basic reagents (e.g., Grignard reagents) in multi-step synthetic pathways.[8][9]

Silylation directly addresses these challenges. It is a derivatization process where an active hydrogen in a functional group is replaced by a silyl group (typically R₃Si).[10][11] For isoflavones, this means converting the polar -OH groups into stable, nonpolar silyl ethers (R-O-SiR'₃). This transformation is critical for two primary applications:

-

Analytical Chemistry: To render isoflavones sufficiently volatile and thermally stable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separation and identification.[5][12][13]

-

Organic Synthesis: To act as a "protecting group," masking the reactive hydroxyls to prevent them from participating in unwanted side reactions during the synthesis of complex isoflavone analogs.[9][14][15]

The Chemistry of Silylation: Mechanism and Reagents

The silylation of a phenolic hydroxyl group is fundamentally a nucleophilic substitution reaction at the silicon atom. The process is catalyzed by a base, which deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic silicon atom of the silylating agent, displacing a leaving group.[10]

The general reaction can be summarized as: Ar-OH + Base ⇌ Ar-O⁻ + Base-H⁺ Ar-O⁻ + R₃Si-X → Ar-O-SiR₃ + X⁻ (where Ar = Isoflavone core, R₃Si-X = Silylating Agent)

Core Reaction Mechanism

The efficiency and success of the reaction depend on the reactivity of the silylating agent, the basicity of the catalyst, and the absence of moisture, which can consume the reagent.

Caption: General mechanism of base-catalyzed silylation of a hydroxyl group.

A Comparative Analysis of Silylating Reagents

The choice of silylating agent is dictated by the specific application, the stability required, and the reactivity of the hydroxyl groups on the isoflavone. Steric hindrance plays a significant role; less hindered hydroxyls react more readily.[16] For example, studies on the silylation of quercetin, a related flavonoid, have shown a distinct order of reactivity among its five hydroxyl groups.[17]

| Reagent | Acronym | Structure (Silyl Group) | Key Characteristics & Applications |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -Si(CH₃)₃ | Highly reactive and one of the most powerful silylating agents. Byproducts are neutral and volatile, making it ideal for GC-MS analysis.[5] |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -Si(CH₃)₃ | Similar to BSTFA, extremely reactive and produces volatile byproducts. Widely used for preparing TMS derivatives for GC-MS.[12][18] |

| Trimethylchlorosilane | TMCS | -Si(CH₃)₃ | Generally not used alone due to the production of corrosive HCl. It is an excellent catalyst, often added in small amounts (1-10%) to BSTFA or other agents to increase their reactivity, especially for hindered hydroxyls.[19][20][21] |

| Hexamethyldisilazane | HMDS | -Si(CH₃)₃ | A milder reagent than BSTFA or MSTFA. The reaction byproduct is ammonia. Often requires a catalyst and heating to proceed efficiently.[22] |

| tert-Butyldimethylsilyl Chloride | TBDMSCl | -Si(CH₃)₂(C(CH₃)₃) | Forms a bulkier TBDMS ether. This group is significantly more stable to hydrolysis and various reaction conditions than the TMS group. Primarily used as a protecting group in organic synthesis.[8][23] |

Field-Proven Experimental Workflow & Protocol

The following section outlines a validated workflow and a detailed protocol for the silylation of isoflavones, specifically tailored for subsequent GC-MS analysis. The exclusion of water at all stages is critical for success, as silylating agents react readily with moisture.

Silylation Workflow for Analytical Applications

Caption: Standard workflow for the derivatization of isoflavones.

Step-by-Step Protocol: Trimethylsilylation for GC-MS

This protocol is adapted from established methods for the derivatization of flavonoids and related phenolic compounds.[5][24]

Materials:

-

Isoflavone sample (e.g., 100 µg of genistein or daidzein standard, or a dried plant extract).

-

Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[20][25]

-

Solvent: Anhydrous Pyridine or Acetonitrile.

-

Reaction Vials: 2 mL glass vials with PTFE-lined screw caps.

-

Heating block or oven.

-

Nitrogen gas supply.